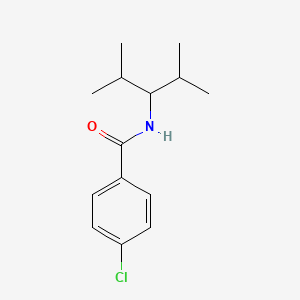
1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. DMNQ belongs to the class of quinone compounds, which are known to have various biological activities.
作用機序
1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline generates ROS by accepting electrons from cellular electron donors, such as NADH and NADPH. The electrons are then transferred to molecular oxygen, resulting in the formation of superoxide anion radicals. The superoxide anion radicals can further react with other molecules to form other ROS, such as hydrogen peroxide and hydroxyl radicals. The ROS generated by 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline can cause oxidative damage to cellular components, including proteins, lipids, and DNA.
Biochemical and Physiological Effects
1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline-induced ROS generation has been shown to have various biochemical and physiological effects. It can activate the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune response. 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline-induced ROS generation can also induce apoptosis, which is a programmed cell death process. Additionally, 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline-induced ROS generation can cause oxidative damage to DNA, leading to mutations and genomic instability.
実験室実験の利点と制限
1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized and purified. Another advantage is that it can generate ROS in a controlled and reproducible manner. However, one limitation is that 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline-induced ROS generation can be cytotoxic and can cause oxidative damage to cells and tissues. Therefore, caution should be taken when using 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline in lab experiments.
将来の方向性
There are several future directions for the use of 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline in scientific research. One direction is to study the role of 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline-induced ROS generation in the regulation of cellular signaling pathways. Another direction is to investigate the potential therapeutic applications of 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline in diseases that involve oxidative stress and inflammation. Additionally, the development of new 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline analogs with improved properties and reduced toxicity could be a promising direction for future research.
In conclusion, 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline is a synthetic compound that has been widely used in scientific research as a redox-active compound. It can generate ROS through the redox cycling process and has been used to study various biological processes. 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline-induced ROS generation has several advantages and limitations for lab experiments. There are several future directions for the use of 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline in scientific research, including the study of cellular signaling pathways and potential therapeutic applications.
合成法
The synthesis of 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline involves the reaction of 1,2,3,4-tetrahydroquinoline with 4,5-dimethoxy-2-nitrobenzoyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution of the chloride group with the amino group of the tetrahydroquinoline. The resulting product is 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline, which can be purified by column chromatography.
科学的研究の応用
1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline has been extensively used in scientific research as a redox-active compound. It is known to generate reactive oxygen species (ROS) through the redox cycling process. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues. 1-(4,5-dimethoxy-2-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline-induced ROS generation has been used to study various biological processes, including oxidative stress, apoptosis, and inflammation.
特性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(4,5-dimethoxy-2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-24-16-10-13(15(20(22)23)11-17(16)25-2)18(21)19-9-5-7-12-6-3-4-8-14(12)19/h3-4,6,8,10-11H,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFYTZVFYKWKHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCCC3=CC=CC=C32)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200935 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(3,4-Dihydro-2H-quinolin-1-yl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5850524.png)
![N-mesityl-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5850529.png)

![5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5850539.png)



![1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5850560.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5850582.png)

![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5850599.png)